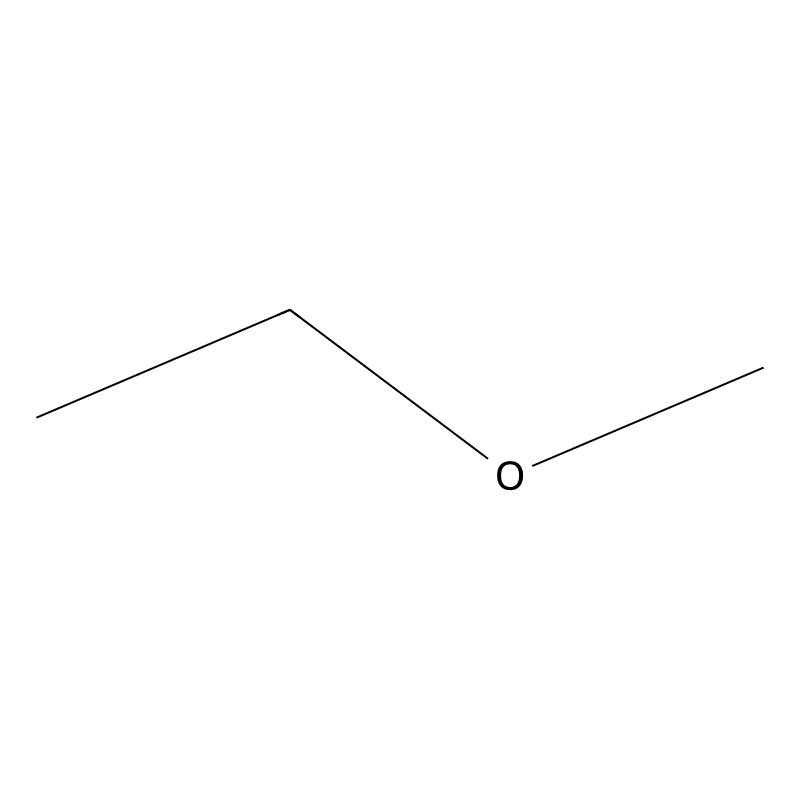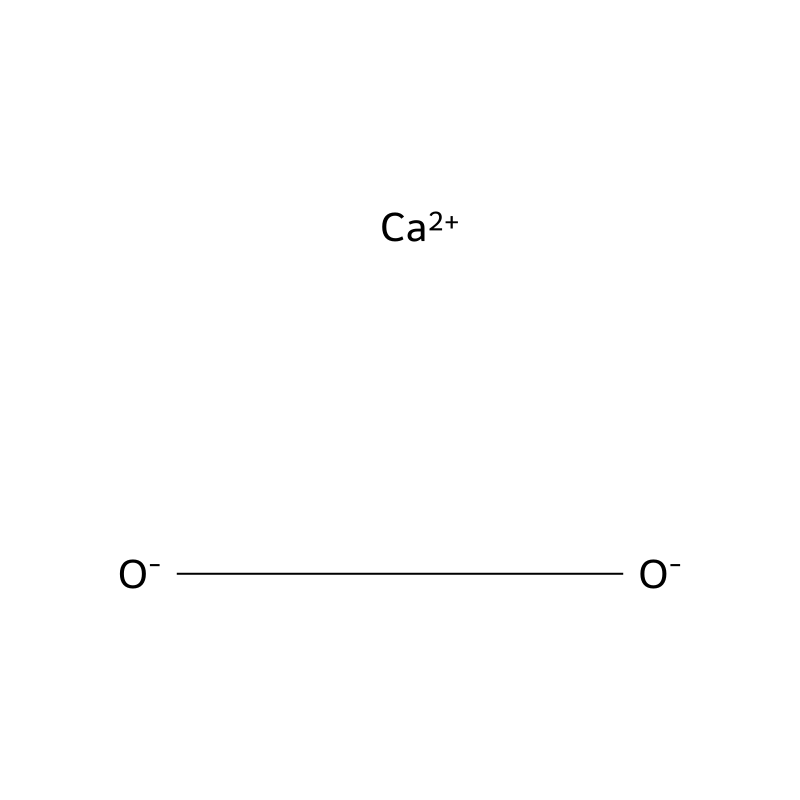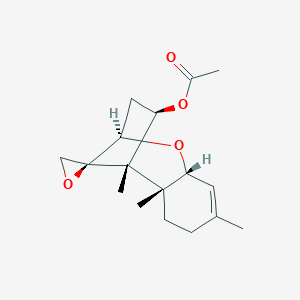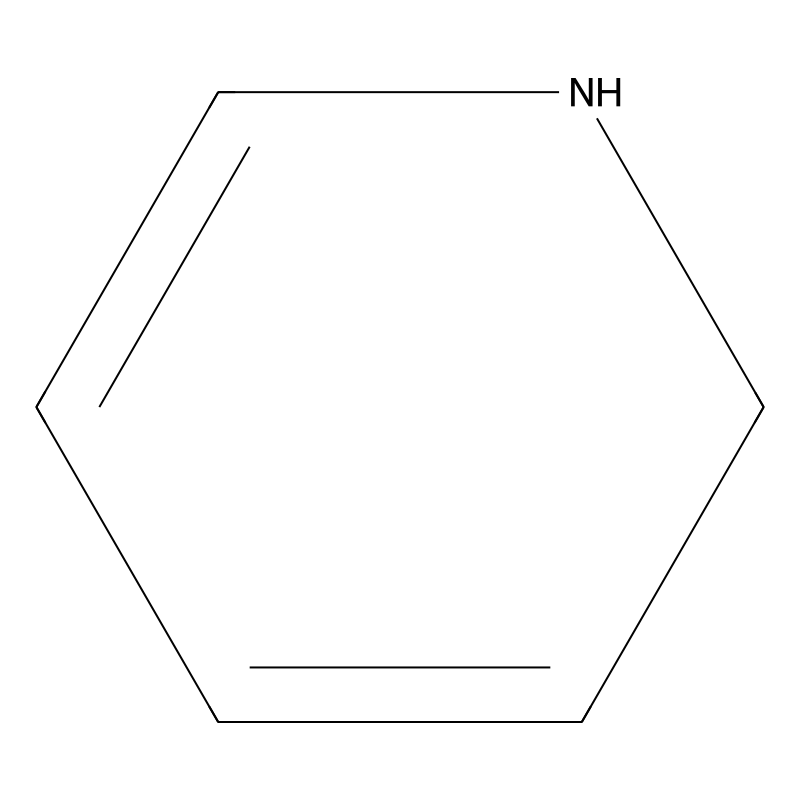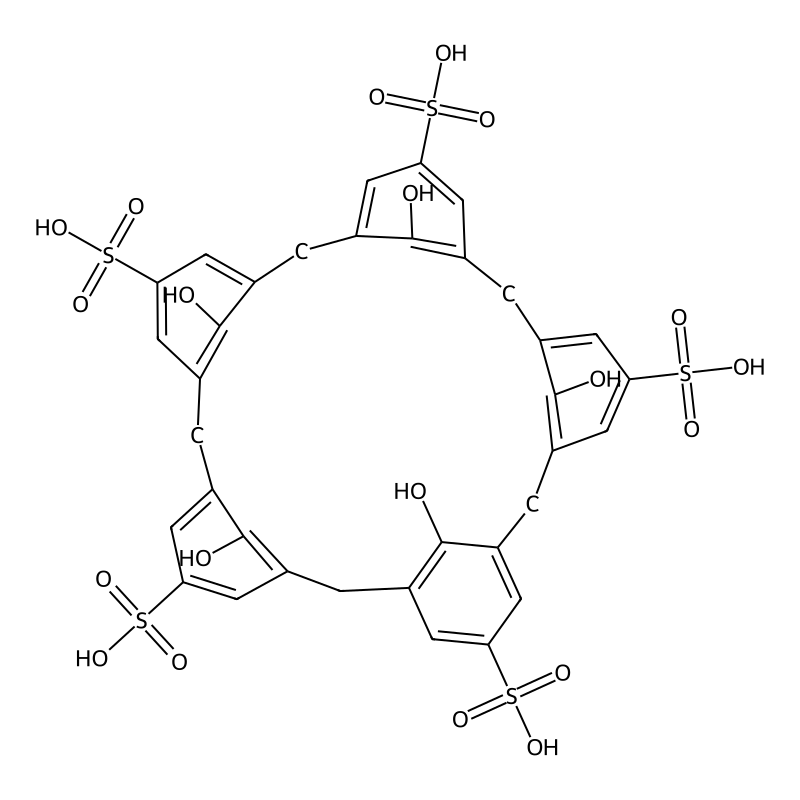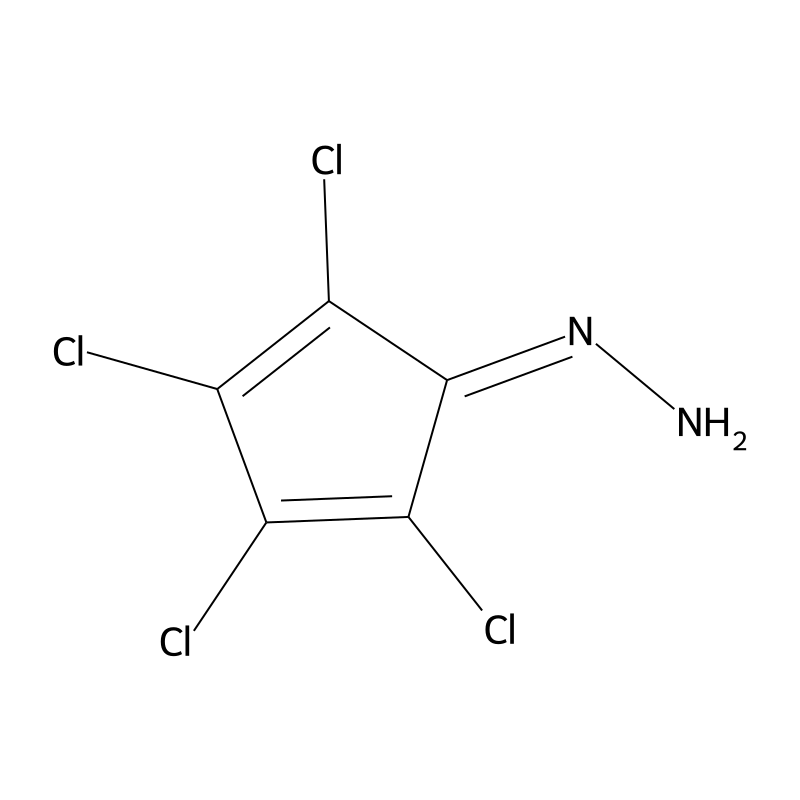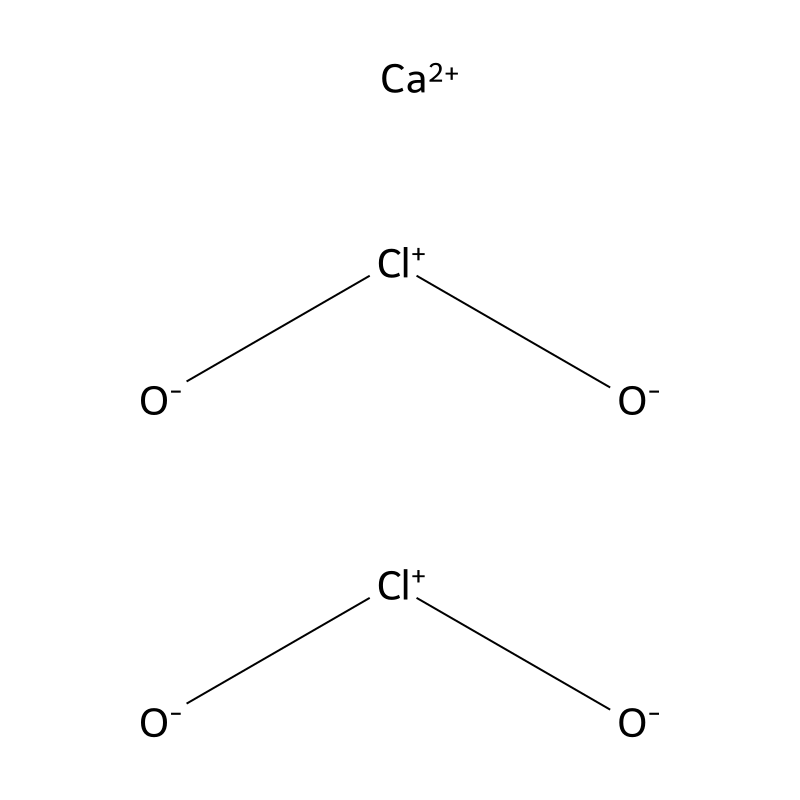5,7-dibromo-1H-indole-3-carbaldehyde
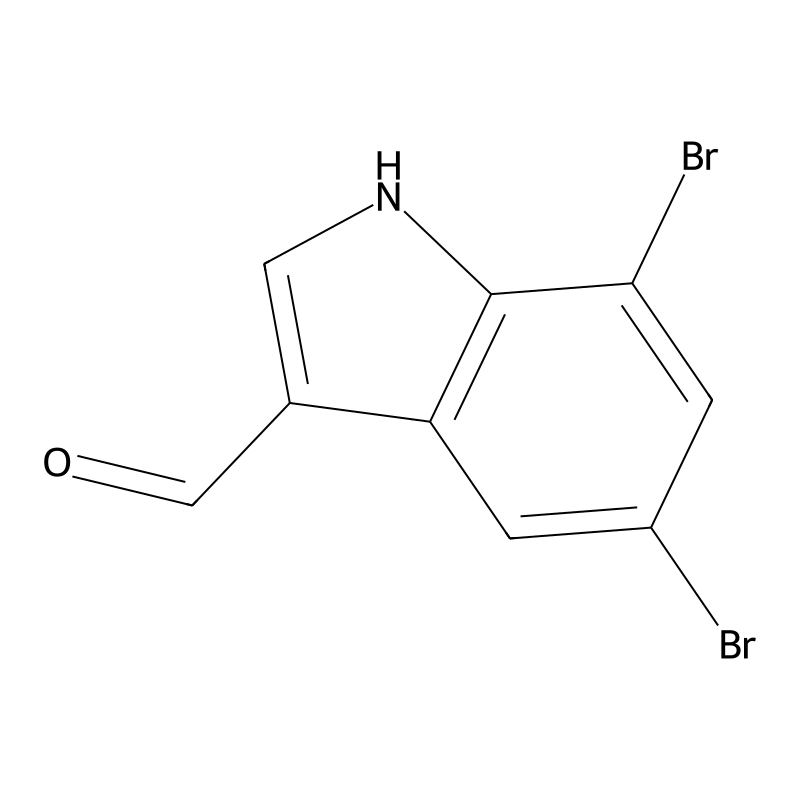
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
5,7-Dibromo-1H-indole-3-carbaldehyde is a chemical compound belonging to the indole family, characterized by the presence of two bromine atoms at the 5 and 7 positions of the indole ring and an aldehyde group at the 3 position. Its molecular formula is , and it has a molecular weight of approximately 292.96 g/mol. This compound is notable for its unique structural features, which contribute to its distinct chemical reactivity and biological activity.
- Oxidation: The aldehyde group can be oxidized to a carboxylic acid using agents like potassium permanganate or chromium trioxide.
- Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
- Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions, allowing for diverse modifications of the compound.
The common reagents and conditions for these reactions include:
- Oxidation: Potassium permanganate in aqueous medium.
- Reduction: Sodium borohydride in methanol.
- Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
5,7-Dibromo-1H-indole-3-carbaldehyde exhibits significant biological activity, particularly in the context of cancer research. Indole derivatives are known to interact with various biological targets, leading to alterations in cellular processes. This compound has been shown to inhibit certain enzymes involved in cancer cell proliferation, making it a candidate for further investigation in anticancer therapies. Additionally, its interactions with cellular signaling pathways suggest potential roles in modulating gene expression and cellular metabolism.
The synthesis of 5,7-dibromo-1H-indole-3-carbaldehyde can be achieved through several methods:
- Bromination of Indole Derivatives: One common approach involves the bromination of 1H-indole-3-carbaldehyde using bromine or N-bromosuccinimide (NBS) in solvents like acetic acid or chloroform. The reaction typically occurs under controlled temperatures to ensure selective bromination at the desired positions.
- Direct Formylation: This method entails formylating indole derivatives using reagents such as phosphorus oxychloride and dimethylformamide (Vilsmeier-Haack reaction) to introduce the aldehyde group.
- Multi-step Synthesis: Involves multiple reactions including nitration, reduction, and substitution steps to build the desired structure from simpler precursors.
5,7-Dibromo-1H-indole-3-carbaldehyde has several applications:
- Pharmaceutical Development: Due to its biological activity, it is explored as a potential lead compound for developing new anticancer drugs.
- Chemical Research: Used as a building block in organic synthesis for creating more complex molecules.
- Material Science: Potential applications in developing new materials with unique electronic or optical properties due to its structural characteristics.
Studies on 5,7-dibromo-1H-indole-3-carbaldehyde have focused on its interactions with various biomolecules. It has been observed to bind selectively to certain enzymes and receptors, influencing their activity. These interactions are critical for understanding its mechanism of action and potential therapeutic effects. Research has indicated that the compound may modulate key signaling pathways involved in cell growth and apoptosis.
Several compounds share structural similarities with 5,7-dibromo-1H-indole-3-carbaldehyde. Here are some notable examples:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| 1H-Indole-3-carbaldehyde | No halogen substituents | Serves as a precursor for many indole derivatives |
| 5-Bromo-1H-indole-3-carbaldehyde | One bromine atom at position 5 | Different reactivity due to mono-bromination |
| 6-Bromo-1H-indole-3-carbaldehyde | One bromine atom at position 6 | Exhibits different chemical behavior compared to dibrominated versions |
| 5-Chloro-1H-indole-3-carbaldehyde | One chlorine atom at position 5 | Similar structure but less reactive than dibrominated compounds |
| 7-Chloro-1H-indole-3-carbaldehyde | One chlorine atom at position 7 | Different reactivity profile due to mono-chlorination |
The uniqueness of 5,7-dibromo-1H-indole-3-carbaldehyde lies in its dual bromination, which enhances its electrophilic nature compared to its mono-substituted counterparts. This characteristic significantly influences both its chemical reactivity and biological activity, making it a valuable compound for further research and development.
